![molecular formula C15H12N6 B2638824 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine CAS No. 685107-76-0](/img/structure/B2638824.png)
2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a 1H-1,2,4-triazol-1-yl phenyl substituent at the 7-position and a methyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Analyse Biochimique
Biochemical Properties
2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with enzymes such as aromatase, a key enzyme in the biosynthesis of estrogens. The interaction between this compound and aromatase involves the formation of hydrogen bonds, which inhibit the enzyme’s activity. Additionally, this compound has been observed to interact with various proteins involved in cell signaling pathways, further highlighting its potential as a biochemical modulator .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines such as MCF-7 and Hela, this compound induces apoptosis, leading to reduced cell proliferation . The compound’s impact on gene expression includes the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, thereby promoting cell death in cancerous cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active site of aromatase, inhibiting its enzymatic activity and reducing estrogen synthesis. Additionally, this compound interacts with cell surface receptors, leading to the activation or inhibition of downstream signaling pathways. These interactions result in changes in gene expression, enzyme activity, and cellular metabolism, ultimately affecting cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. These findings suggest that the compound maintains its biochemical activity over time, making it a viable candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This compound is metabolized in the liver, where it undergoes oxidation and conjugation reactions. The metabolites of this compound are then excreted via the renal and biliary systems. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in cellular energy production and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported into cells via membrane transporters, where it accumulates in the cytoplasm and nucleus. The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins, which affects its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it exerts its effects on gene expression and enzyme activity. The presence of targeting signals and post-translational modifications directs this compound to specific cellular compartments, enhancing its therapeutic potential .
Méthodes De Préparation
The synthesis of 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity . Industrial production methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to scale up the synthesis efficiently .
Analyse Des Réactions Chimiques
2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives can be introduced.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their anticancer properties. Recent investigations highlight the synthesis of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. These compounds were tested against various cancer cell lines, including MCF-7 (breast cancer), revealing promising results in inhibiting cell growth and inducing apoptosis .
Table 1: Anticancer Activity of Synthesized Compounds
Compound | Cell Line | IC50 (µM) | Observations |
---|---|---|---|
Compound A | MCF-7 | 15 | Significant inhibition of cell growth |
Compound B | MDA-MB-231 | 10 | Induced apoptosis and inhibited migration |
Compound C | MDA-MB-453 | 20 | Moderate cytotoxicity observed |
Antiviral Activity
Research has indicated that compounds with the pyrazolo[1,5-a]pyrimidine structure can act as inhibitors for certain viral infections. The scaffold's ability to mimic purines makes it a suitable candidate for developing antiviral drugs targeting viral polymerases and other essential enzymes involved in viral replication .
Antiparasitic and Antifungal Activity
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to antiparasitic and antifungal applications. Studies have shown that derivatives of this compound exhibit inhibitory effects against various parasites and fungi, suggesting its potential in treating infectious diseases .
Case Studies
Several studies have documented the efficacy of 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine in preclinical settings:
Mécanisme D'action
The mechanism of action of 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . The compound’s triazole ring can also interact with metal ions in enzyme active sites, further enhancing its inhibitory effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives and triazole-containing compounds. For instance:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different substitution patterns.
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit a range of biological activities, including antifungal and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Activité Biologique
2-Methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine (CAS: 685107-76-0) is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C15H12N6
- Molar Mass : 276.3 g/mol
- CAS Number : 685107-76-0
Biological Activity Overview
The biological activities of this compound primarily focus on its anticancer properties. Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit notable antiproliferative effects against various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against several human cancer cell lines. For instance:
In Vitro Studies
A study published in Nature evaluated a series of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. The results indicated that certain derivatives exhibited significant anticancer activity:
- MCF-7 Cell Line : The compound demonstrated an IC50 value of 15.3 µM.
- MDA-MB231 Cell Line : Another derivative showed an IC50 of 29.1 µM .
Comparative Analysis of Anticancer Activity
The following table summarizes the IC50 values for different compounds tested against MCF-7 and MDA-MB231 cell lines:
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 15.3 |
Compound B | MDA-MB231 | 29.1 |
Compound C | MCF-7 | 3.91 |
Compound D | HCT-116 | 0.53 |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival:
- ERK Signaling Pathway : Some derivatives have been shown to inhibit the phosphorylation levels of ERK1/2 and other related proteins, leading to reduced cell proliferation and increased apoptosis .
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
Case Study 1: Antiproliferative Activity
In a study focusing on a library of synthesized pyrazolo[1,5-a]pyrimidines, compounds were screened for their antiproliferative activities against MDA-MB231 cells using the MTT assay. The results indicated that none of the tested compounds showed significant growth inhibitory activity compared to established anticancer drugs .
Case Study 2: Structure–Activity Relationship (SAR)
Research into the SAR of pyrazolo[1,5-a]pyrimidine derivatives revealed that modifications at specific positions significantly influenced their biological activity. For instance, compounds with electron-donating groups showed enhanced activity against breast cancer cell lines .
Propriétés
IUPAC Name |
2-methyl-7-[4-(1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6/c1-11-8-15-17-7-6-14(21(15)19-11)12-2-4-13(5-3-12)20-10-16-9-18-20/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLRYQYKADWBFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)N4C=NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.